Chlorofusin is a natural product that belongs to the class of compounds known as azaphilones. It has garnered interest due to its biological activity, particularly as an inhibitor of the p53–MDM2 protein–protein interaction, which is significant in cancer research. The compound's structure includes a cyclic nonapeptide linked to a chromophore, contributing to its unique properties and potential applications in medicinal chemistry.
Chlorofusin was originally isolated from the fungus Fusarium sp. Its complex structure and biological activities have prompted extensive research into its synthesis and potential therapeutic uses. The compound is characterized by a unique chromophore derived from azaphilones, which are known for their ability to condense with ammonia or primary amines.
Chlorofusin is classified as a cyclic peptide with a chromophoric component. Its classification can be further detailed as follows:
The total synthesis of chlorofusin has been achieved through various methodologies, primarily focusing on constructing its cyclic peptide and chromophore components. Two main synthetic routes have been identified:
The synthesis typically employs solid-phase peptide synthesis techniques alongside solution-phase methods. For instance, one successful strategy involved using Rink amide resin for the construction of linear peptides, which were then cyclized efficiently. The final products were often purified using high-performance liquid chromatography to ensure the desired stereochemistry was achieved .
Chlorofusin's molecular structure consists of a cyclic nonapeptide linked to a chromophore derived from azaphilones. The cyclic peptide comprises nine amino acid residues, which contribute to its biological activity and stability.
Chlorofusin participates in several chemical reactions that are crucial for its synthesis and functionality:
The oxidative spirocyclization can be initiated by iodonium ion formation, leading to subsequent iodoetherification reactions that yield different diastereomers of chlorofusin's chromophore .
Chlorofusin exerts its biological effects primarily through inhibition of the p53–MDM2 interaction. This process is critical because MDM2 is a negative regulator of the p53 tumor suppressor protein.
The binding affinity and specificity of chlorofusin towards MDM2 have been studied using various biochemical assays, indicating its potential as an anticancer agent .
Chlorofusin has significant potential in scientific research, particularly in:
The p53-MDM2 interaction is a well-validated oncology target. MDM2 constitutively binds p53, inhibiting its transcriptional activity and promoting its proteasomal degradation. Chlorofusin, isolated through activity-guided screening, directly binds the N-terminal domain of MDM2 (KD = 4.7 µM) as confirmed by surface plasmon resonance (SPR) [1] [4]. This binding exhibits biphasic kinetics, suggesting an initial fast association followed by a slower conformational step. Functionally, chlorofusin inhibits p53-MDM2 binding in ELISA assays (IC₅₀ = 4.6–8 µM), restoring p53's ability to induce cell cycle arrest and apoptosis without inherent cytotoxicity at effective concentrations [1] [3] [7]. Its mechanism diverges from synthetic inhibitors (e.g., nutlins) by lacking obvious structural mimicry of p53's α-helical MDM2-binding motif, suggesting a novel inhibitory mechanism potentially involving allosteric modulation or complex stabilization [4] [5].
Chlorofusin was discovered in 2001 from the fermentation broth of the microfungus Microdochium caespitosum (initially identified as a Fusarium sp.) during a high-throughput screening initiative evaluating over 53,000 microbial extracts [1] [7]. Activity-guided fractionation using a DELFIA-modified ELISA assay targeting p53-MDM2 binding identified chlorofusin as the primary active constituent. Initial profiling demonstrated its selectivity:
Table 1: Initial Bioactivity Profile of Chlorofusin
Property | Value/Outcome | Assay System | |
---|---|---|---|
MDM2-p53 Binding (IC₅₀) | 4.6 µM | DELFIA-modified ELISA | |
MDM2 Binding (KD) | 4.7 µM | Surface Plasmon Resonance (SPR) | |
Cytotoxicity (Hep G2) | Not cytotoxic at 4 µM | Cell viability assay | |
TNFα:TNFα Inhibition | Inactive | Specific interaction assay | |
Fermentation Yield | Most abundant active metabolite | 53,000+ microbial extracts screened | [1] [7] |
Chlorofusin possesses a highly complex hybrid structure comprising two distinct domains:1. A 27-Membered Cyclic Nonapeptide: Composed of nine amino acids: L-Asn, D-Asn, D-Leu, L-Thr, L-Leu, D-Leu, D-2-aminodecanoic acid (ADA), L-Orn, and L-Phe. Key features include:* Four D-amino acid residues.* Non-proteinogenic D-2-aminodecanoic acid (ADA).* L-Ornithine (Orn) residue serving as the attachment point for the chromophore.2. An Azaphilone-Derived Chromophore: A densely functionalized, highly oxidized bicyclic structure featuring a quinone moiety, a tethered primary amine, and a long aliphatic side chain. This amine forms an amide bond with the δ-amino group of the Orn residue in the cyclic peptide [1] [4].Biosynthetic studies using ¹³C-labeled acetate confirmed the polyketide origin of the chromophore and the ADA side chain, while standard amino acid biosynthesis pathways contribute to the peptide core [4]. This hybrid architecture presents significant synthetic challenges due to the peptide's multiple D-amino acids, the non-standard ADA residue, and the stereochemically complex azaphilone.
The initial structural elucidation of chlorofusin by Williams in 2001 provided the connectivity but left critical stereochemical questions unresolved [1] [4] [7]:
Table 2: Key Stereochemical Assignments Resolved via Total Synthesis
Structural Element | Initial Assignment Ambiguity | Resolution via Synthesis | Key Synthetic Evidence | |
---|---|---|---|---|
Asn³/Asn⁴ Configuration | L/D or D/L pair (specific residues unknown) | L-Asn³ / D-Asn⁴ | NMR match (¹H/¹³C shifts, key NOEs) of diastereomer 17 | |
ADA⁸ Configuration | Unknown | D-ADA⁸ | NMR match (key Asn³-Thr⁶ NOE) of diastereomer 19 | |
Chromophore Relative Config. | Originally 4R,8S,9R | Reassigned to 4R,8S,9R | Synthesis & spectroscopic comparison of all 8 diastereomers | |
Chromophore Absolute Config. | Unknown | 4R,8S,9R | Correlated synthesis from chiral pool precursors | [1] [3] [4] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7